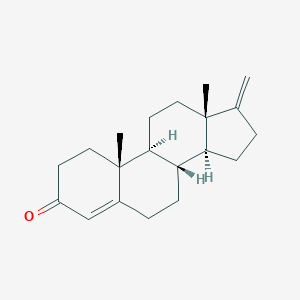

17-Methylene-4-androsten-3-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-17-methylidene-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h12,16-18H,1,4-11H2,2-3H3/t16-,17-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEURENTQIAFIS-FSGKZVOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=C)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556359 | |

| Record name | 17-Methylideneandrost-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846-45-7 | |

| Record name | 17-Methylideneandrost-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 17β Hydroxy 17α Methyl 4 Androsten 3 One

Chemical Synthesis Pathways

The chemical synthesis of 17β-hydroxy-17α-methyl-4-androsten-3-one is a well-established process that typically employs a multi-step approach starting from common steroid precursors. These pathways are designed to selectively modify the steroid nucleus to achieve the desired chemical structure with high yield and purity.

Utilization of Androstenedione (B190577) (4-Androstene-3,17-dione) as a Starting Material

Androstenedione (also known as 4-androstene-3,17-dione or 4-AD) serves as a common and crucial starting material for the synthesis of 17β-hydroxy-17α-methyl-4-androsten-3-one. google.comgoogle.com The selection of androstenedione is based on its structural similarity to the target molecule, possessing the core androstane (B1237026) skeleton and the Δ4-3-one functionality. This allows for a more direct synthetic route, focusing primarily on the modification of the D-ring at the C-17 position. Several patented methods highlight the use of 4-AD as the raw material, underscoring its importance in the industrial production of methyltestosterone (B1676486). google.comgoogle.com The process typically begins with the protection of the more reactive 3-keto group, followed by the introduction of the methyl group at the 17-position. google.comgoogle.com

Key Reaction Steps: Protection, Grignard Addition, Deprotection, and Hydrolysis

The synthesis of 17β-hydroxy-17α-methyl-4-androsten-3-one from androstenedione involves a series of key chemical reactions:

Protection of the 3-Keto Group: The androstenedione molecule has two ketone groups, at C-3 and C-17. The C-3 ketone, being part of an α,β-unsaturated system, is generally more reactive towards nucleophiles than the isolated C-17 ketone. researchgate.net To ensure the selective addition of a methyl group at the C-17 position, the 3-keto group must first be protected. This is commonly achieved by converting it into an enol ether, such as a 3-ethoxy-3,5-diene, through a reaction with an orthoformate like triethyl orthoformate in the presence of an acid catalyst. google.comgoogle.com This protective group strategy is essential in multistep organic synthesis to prevent undesirable side reactions at reactive sites. researchgate.netcem.com

Grignard Addition: With the 3-keto group protected, the next step is the introduction of the methyl group at the C-17 position. This is accomplished through a Grignard reaction, where a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) is reacted with the steroid intermediate. google.com The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon at C-17, leading to the formation of a tertiary alcohol after an aqueous workup. google.comgoogle.com This reaction establishes the crucial 17α-methyl and 17β-hydroxyl configuration.

Deprotection and Hydrolysis: The final step involves the removal of the protecting group at the C-3 position to regenerate the ketone. This is typically achieved by acid-catalyzed hydrolysis. google.comgoogle.com The enol ether is sensitive to acidic conditions and is readily converted back to the α,β-unsaturated ketone, yielding the final product, 17β-hydroxy-17α-methyl-4-androsten-3-one. google.com The crude product is then purified, often through recrystallization, to achieve high purity. google.com

| Step | Reaction | Description | Key Reagents |

|---|---|---|---|

| 1 | Protection | The 3-keto group of androstenedione is protected to prevent its reaction in the subsequent step. This is often done by forming an enol ether. | Triethyl orthoformate, Acid catalyst |

| 2 | Grignard Addition | A methyl group is added to the 17-keto position using a Grignard reagent, forming a tertiary alcohol. | Methylmagnesium halide (e.g., CH3MgBr) |

| 3 | Deprotection/Hydrolysis | The protecting group at the C-3 position is removed by acid hydrolysis to restore the 3-keto group, yielding the final product. | Acid (e.g., HCl, H2SO4), Water |

Synthesis of Deuterium-Labeled Analogs for Research

For research purposes, particularly in metabolic studies and as internal standards for mass spectrometry, deuterium-labeled analogs of 17β-hydroxy-17α-methyl-4-androsten-3-one are synthesized. nih.govosti.gov A common method involves the use of a deuterium-labeled Grignard reagent. For instance, 17-methyl-d3-testosterone can be prepared by reacting dehydroepiandrosterone (B1670201) with deuterium-labeled methyl magnesium iodide (CD3MgI). nih.gov This is then followed by an Oppenauer oxidation to yield the final labeled compound. nih.govosti.gov Another approach involves treating a 3,3-ethylenedioxy-5,10-epoxy-5α,10α-estran-17-one with a deuterium-labeled methyl magnesium bromide, followed by hydrolysis and dehydration to produce 17-methyl-d3-testosterone-19,19,19-d3. nih.gov The synthesis of these labeled compounds is crucial for understanding the metabolism and pharmacokinetics of the parent steroid. dntb.gov.uanih.gov

Microbial Transformations and Biocatalysis in Steroid Synthesis

Biocatalysis, utilizing whole microbial cells or isolated enzymes, presents a powerful alternative to traditional chemical synthesis for producing steroids. researchfloor.orgnih.gov These biotransformation processes offer high regio- and stereoselectivity under mild reaction conditions, making them an attractive and environmentally friendly approach. nih.govwjpls.org

Biotransformation of Androstene Precursors

Microorganisms are capable of performing a wide range of modifications on steroid molecules, including hydroxylations, dehydrogenations, and side-chain cleavage. nih.govslideshare.net Various fungal and bacterial strains have been investigated for their ability to transform androstene precursors like androstenedione and testosterone (B1683101). nih.govju.edu.jo For example, studies have shown that fungi can introduce hydroxyl groups at various positions on the steroid nucleus, and the position of hydroxylation often depends on the specific substrate and microbial strain used. nih.gov The biotransformation of androstenedione can lead to the production of valuable steroid intermediates. dtu.dk While direct microbial synthesis of 17β-hydroxy-17α-methyl-4-androsten-3-one is less common, the enzymatic machinery of microorganisms provides a rich source for potential biocatalysts in steroid synthesis.

Application of Engineered Enzymes in Steroid Production

Recent advances in genetic and metabolic engineering have significantly enhanced the potential of microbial systems for steroid production. nih.govnih.gov By engineering enzymes and metabolic pathways in microorganisms, it is possible to improve the yield, selectivity, and efficiency of steroid transformations. rsc.orgmdpi.com For instance, researchers have engineered Rhodococcus and Mycobacterium species, which are known for their steroid-degrading capabilities, to act as cell factories for the production of specific steroid compounds. mdpi.comrug.nl This often involves knocking out genes responsible for steroid catabolism to prevent product degradation and overexpressing genes that encode for desired enzymatic activities. mdpi.comrug.nl The use of engineered cytochrome P450 monooxygenases is particularly promising for the site- and stereoselective hydroxylation of steroid scaffolds. nih.govrsc.org These engineered biocatalysts can be employed to create novel steroid derivatives or to optimize the production of existing ones, paving the way for more sustainable and efficient manufacturing processes. nih.gov

Preparation of Conjugates for Research Applications

The development of research and diagnostic tools for 17β-hydroxy-17α-methyl-4-androsten-3-one (metandienone) and related anabolic androgenic steroids (AAS) frequently requires the synthesis of steroid conjugates. These conjugates link the steroid molecule (a hapten) to a larger carrier molecule, such as a protein or a label, to elicit an immune response for antibody production or to enable detection and purification in various analytical systems. acs.org

A primary application for these conjugates is in the development of immunoassays. For an antibody to be raised against a small molecule like metandienone, the steroid must be covalently linked to a large carrier protein, such as bovine serum albumin (BSA). acs.org The position where the linker is attached to the steroid core is critical, as it influences the specificity of the resulting antibodies. The principle of hapten-carrier conjugation states that antibody specificity is primarily directed towards the part of the hapten that is most distant from the linkage point to the carrier protein. nih.gov

The synthesis of these conjugates involves modifying the steroid structure to introduce a functional group that can react with the carrier molecule. Common positions for modification on the steroid nucleus include C3, C7, and C17. acs.org For instance, in the development of immunoassays for multiple anabolic steroids, various steroid-BSA conjugates have been synthesized. This includes conjugates of testosterone and methyltestosterone linked to BSA. acs.org The process generally involves creating a derivative of the steroid with a reactive carboxyl group, which is then coupled to the amine groups on the protein carrier using an active ester method. acs.org

Another significant application is the preparation of labeled conjugates for competitive binding assays and affinity purification. Biotinylated steroid derivatives are particularly useful for these purposes. A biotin (B1667282) label can be introduced to the steroid molecule, often at a position that does not interfere with antibody recognition, such as the C7 position. nih.gov The synthesis of a biotinylated testosterone derivative involved a multi-step process starting with the creation of 6-dehydrotestosterone, followed by a copper-catalyzed Michael addition to introduce a side chain at the 7α-position. This side chain was then chemically modified and finally linked to biotin. nih.gov Such biotinylated conjugates can be immobilized on streptavidin-coated surfaces, like agarose (B213101) beads, to create affinity columns for purifying specific antibodies from antiserum. nih.gov

Furthermore, conjugation is a key step in studying steroid metabolism and preparing analytical reference standards. For example, sulfate (B86663) conjugation has been used as a synthetic strategy. The reaction of a 17β-hydroxy-17α-methyl steroid with a sulfur trioxide pyridine (B92270) complex forms a 17β-sulfate. nih.gov This intermediate is not stable and can be used to generate the 17-epimer of the parent steroid, which serves as a crucial reference material for identifying metabolites in doping control analysis. nih.gov

The table below summarizes examples of steroid conjugate preparation for research applications.

| Precursor Steroid | Conjugation Partner | Linkage Position | Reagent/Method | Research Application | Reference |

| Methyltestosterone | Bovine Serum Albumin (BSA) | C3 | Active Ester Method | Antibody Production | acs.org |

| Methyltestosterone | Bovine Serum Albumin (BSA) | C17 | Active Ester Method | Antibody Production | acs.org |

| Testosterone | Biotin | C7α | Copper-catalyzed Michael addition, reductive amination, NHS-ester coupling | Affinity Chromatography, Immunoassays | nih.gov |

| 17α-methyl steroids | Sulfate | C17β | Sulfur trioxide pyridine complex | Synthesis of 17-epimer reference standards | nih.gov |

Comprehensive Analysis of the Enzymatic Interactions of 17-Methylene-4-androsten-3-one Reveals a Lack of Specific Research Data

Despite a thorough review of scientific literature, detailed research findings on the specific enzymatic interactions of the chemical compound this compound are not publicly available. The requested in-depth analysis of its effects on aromatase and 5α-reductase, as outlined in the query, could not be completed due to the absence of specific studies on this particular molecule.

The intended article was to be structured around the enzymatic interactions and molecular mechanisms of this compound, with a specific focus on its role as an inhibitor of both aromatase and 5α-reductase. The planned sections and subsections included a detailed examination of its competitive inhibition kinetics, time- and concentration-dependent inhibition studies, mechanism-based suicide substrate characteristics, modulation of the aromatase catalytic site, and binding characteristics within the aromatase active site.

However, searches for scholarly articles and research data pertaining to "this compound" and these specific enzymatic activities did not yield any relevant results. The scientific community has extensively studied various other synthetic and natural steroidal compounds for their potential as enzyme inhibitors. For instance, significant research exists on related molecules such as 6-methylenandrosta-1,4-diene-3,17-dione (B14056772) (exemestane) and various aza-steroids, detailing their mechanisms of action on aromatase and 5α-reductase. This body of research highlights the scientific interest in developing novel steroidal inhibitors for therapeutic purposes.

Unfortunately, this level of detailed investigation does not appear to have been extended to this compound. Consequently, there is no available data to populate the requested sections on its enzymatic interactions. This includes a lack of information on its potential competitive or non-competitive nature as an enzyme inhibitor, its potency (such as IC50 or Ki values), or the specific molecular interactions it might have within the active sites of aromatase or 5α-reductase.

Therefore, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the requested outline and focuses solely on this compound. Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the biochemical properties and enzymatic interactions of this specific compound.

Inhibition of Dihydrotestosterone (B1667394) (DHT) Formation from Testosterone

The conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), is catalyzed by the enzyme 5α-reductase. Inhibition of this enzyme is a key mechanism for treating androgen-dependent conditions.

While direct studies on the inhibitory activity of this compound against 5α-reductase are not prevalent in the reviewed scientific literature, research on structurally related compounds provides some insight. Studies on 6-methylene-4-androsten-3-ones, isomers of the target compound, have shown that they can act as inhibitors of 4-ene-3-ketosteroid 5α-reductase. google.comgoogle.com For instance, certain 6-methylene steroids have been investigated as irreversible inhibitors of the enzyme. google.com However, research has also indicated that modifying the C17 position of 6-methylene-4-androsten-3-ones can lead to a significant loss of inhibitory activity. google.com Given that this compound features a modification at the C17 position, its potential as a potent 5α-reductase inhibitor remains to be elucidated through direct experimental investigation.

Other research has identified different structural features necessary for 5α-reductase inhibition, such as a 4-aza-3-oxosteroid structure or a carboxylic acid group at the 17β-position, which are absent in this compound. nih.govgoogle.com

Comparative Inhibitory Potency with Established Inhibitors

A number of potent 5α-reductase inhibitors have been developed and are used clinically. These compounds, such as finasteride (B1672673) and dutasteride (B1684494), serve as benchmarks for evaluating the potency of new potential inhibitors. Finasteride is a competitive inhibitor that is more selective for the type II isoenzyme of 5α-reductase, while dutasteride is a dual inhibitor of both type I and type II isoenzymes. nih.govwikipedia.org

Specific data comparing the inhibitory potency (e.g., IC50 values) of this compound with these established inhibitors is not available in the reviewed scientific literature. For context, the potencies of several known inhibitors are presented below.

Table 1: Inhibitory Potency of Established 5α-Reductase Inhibitors

| Inhibitor | Target Enzyme(s) | IC50 Value | Source |

|---|---|---|---|

| Finasteride | 5α-Reductase Type 2 | ~8.5-9.4 nM | nih.govatiner.gr |

| Finasteride | 5α-Reductase Type 1 | ~410 nM | nih.gov |

| Dutasteride | 5α-Reductase Type 1 & 2 | Potent dual inhibitor | nih.gov |

| Turosteride | Human Prostatic 5α-Reductase | 55 nM | doi.org |

| 17β-N,N-diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one (4-MA) | 5α-Reductase Type 1 & 2 | ~1.7-1.9 nM | nih.gov |

Other Steroidogenic Enzyme Interactions

Interaction with 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a crucial enzyme in androgen biosynthesis, primarily expressed in the testes. google.comresearchgate.net It catalyzes the reduction of the 17-keto group of 4-androstene-3,17-dione to produce the potent androgen testosterone, utilizing NADPH as a cofactor. google.comnih.gov Inhibition of 17β-HSD3 is considered a therapeutic strategy for androgen-dependent diseases like prostate cancer. researchgate.net

The scientific literature contains no specific studies on the interaction between this compound and 17β-HSD3. Research into inhibitors of this enzyme has focused on various other structural classes, including androsterone (B159326) derivatives substituted at different positions and non-steroidal compounds. researchgate.nettandfonline.com For example, androsterone itself has been identified as an inhibitor of 17β-HSD3. researchgate.net Further studies would be required to determine if this compound has any inhibitory or substrate activity with this enzyme.

Enzymatic Δ1-Dehydrogenation by 3-Ketosteroid Δ1-Dehydrogenase (KSTD)

3-Ketosteroid Δ1-dehydrogenase (KSTD), also known as 3-oxosteroid-1-dehydrogenase, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that introduces a double bond between the C1 and C2 atoms of the steroid A-ring. acs.orgnih.gov This Δ1-dehydrogenation is a key step in both microbial steroid degradation and the synthesis of many steroidal drugs. acs.orgmdpi.comfrontiersin.org

There is no direct research available on the enzymatic Δ1-dehydrogenation of this compound. However, KSTD enzymes are known to have a broad substrate scope, capable of converting a wide range of 3-ketosteroids, including testosterone derivatives with substitutions at the C17 position. nih.govresearchgate.netnih.gov

Detailed kinetic studies have been performed on the structurally similar compound 17-methyltestosterone by KSTD from Rhodococcus erythropolis. acs.orguj.edu.pl These studies provide insight into the potential interaction of C17-substituted androgens with the enzyme.

Table 2: Kinetic Parameters of KSTD from R. erythropolis with Related Substrates

| Substrate | Parameter | Value | Source |

|---|---|---|---|

| 17-Methyltestosterone (17-MT) | KD | Determined in pre-steady-state kinetics | uj.edu.pl |

| kcat | Determined in pre-steady-state kinetics | uj.edu.pl | |

| Dihydrotestosterone (DHT) | KD | Not specified | acs.org |

| kcat | Not specified | acs.org |

Note: Specific values for KD and kcat were determined but require consulting the original study for precise figures under specific experimental conditions. acs.orguj.edu.pl

Given that KSTD from Sterolibacterium denitrificans can convert various testosterone derivatives, it is plausible that this compound could also serve as a substrate, but this requires experimental verification. nih.govx-mol.com

Modulation of Guanylate Cyclase Activity by Testosterone and its Precursors

The guanylate cyclase-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a vital intracellular messaging system. The relationship between androgens and this pathway is complex and appears to be tissue-dependent.

Some studies have indicated that testosterone and its analogues can influence this pathway. For instance, research has shown that at low concentrations, nitric oxide (NO) stimulates steroidogenesis in Leydig cells by activating soluble guanylate cyclase (GUCY1 or sGC), leading to an increase in cGMP. oup.com However, other studies on vascular tissues, such as rabbit coronary arteries and aorta, have found that the relaxing effect of testosterone is independent of the cGMP pathway, as inhibitors of guanylate cyclase did not alter the response. ahajournals.org Similarly, studies on rat vas deferens have suggested that the non-genomic effects of androgens like 5α-DHT may involve calcium signaling rather than the NO-cGMP pathway. nih.gov

There are no direct studies investigating the effect of this compound on guanylate cyclase activity. As a testosterone analogue, its effects would likely share the complexity of its parent compound, potentially varying significantly based on the specific tissue and cellular context. Further research is needed to elucidate any potential role it may have in modulating this signaling cascade.

Enzymatic Interactions and Molecular Mechanisms of 17β Hydroxy 17α Methyl 4 Androsten 3 One

Role in Biochemical Research

Research involving 17-Methylene-4-androsten-3-one often focuses on its potential as a neurochemical stimulator. cymitquimica.com The modification at the C17 position can significantly alter the binding affinity and selectivity for the androgen receptor and other steroid receptors. This allows researchers to probe the structural requirements for receptor activation and to develop more specific hormonal agents.

Comparative Analysis with Other Androstene Derivatives

When compared to methyltestosterone (B1676486), which has a hydroxyl and a methyl group at C17, this compound's exocyclic double bond presents a different steric and electronic profile. This can lead to differences in metabolic stability and biological activity. For example, the absence of the 17-hydroxyl group might render it less susceptible to oxidation, a common metabolic pathway for many steroids. nih.gov

Interactive Data Table: Structural Comparison of Androstene Derivatives

| Compound | C17 Substitution | Key Feature |

| Testosterone (B1683101) | β-hydroxyl | Natural Androgen |

| Methyltestosterone | β-hydroxyl, α-methyl | Orally Active |

| This compound | Methylene (B1212753) group (=CH₂) | Exocyclic double bond |

| Androstenedione (B190577) | Ketone (=O) | Testosterone precursor |

Metabolic Pathways and Biotransformation of 17β Hydroxy 17α Methyl 4 Androsten 3 One

Identification and Characterization of In Vitro and In Vivo Metabolites

The metabolism of 17β-hydroxy-17α-methyl-4-androsten-3-one has been extensively studied to understand its biotransformation in the human body. These investigations have led to the identification of a wide range of metabolites in urine, characterized using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The metabolites result from various structural modifications to the parent compound.

The primary metabolic transformations of 17β-hydroxy-17α-methyl-4-androsten-3-one involve a series of reduction and hydroxylation reactions targeting different positions on the steroid nucleus.

A-Ring Reduction: A significant metabolic route is the reduction of the A-ring. This process involves the reduction of the 4,5-double bond and the 3-oxo group, leading to the formation of various tetrahydro-metabolites. nih.gov For instance, 3α,5β-tetrahydro-epi-methyltestosterone has been identified as a metabolite following the administration of methyltestosterone (B1676486). nih.gov

Hydroxylation: Hydroxylation is another key transformation. For the closely related compound metandienone (which has an additional double bond at C1), hydroxylation at the 6β-position is a major metabolic pathway. nih.govscispace.com While specific hydroxylated metabolites of methyltestosterone are less commonly reported as primary short-term metabolites, hydroxylation is a common step in steroid metabolism. researchgate.net

D-Ring Alteration: A notable and complex metabolic pathway for 17α-methyl steroids is the alteration of the D-ring. This can lead to the formation of long-term metabolites. For methyltestosterone, this pathway results in metabolites such as 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol and its 5α-analog. nih.gov Another D-ring rearranged metabolite identified is 17,17-dimethyl-18-norandrosta-4,13-dien-3-one. dshs-koeln.de

Epimerization: Epimerization at the C17 position can occur, converting the 17β-hydroxy group to a 17α-hydroxy group, although this is more extensively documented for other steroids. nih.gov

The following table summarizes some of the primary metabolites identified.

| Metabolite Name | Transformation Type | Reference |

| 3α,5β-Tetrahydro-epi-methyltestosterone | A-Ring Reduction | nih.gov |

| 17α-Hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol | D-Ring Alteration | nih.gov |

| 17α-Hydroxymethyl-17β-methyl-18-nor-5α-androst-13-en-3α-ol | D-Ring Alteration | nih.gov |

| 17β-Hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one | D-Ring Alteration | dshs-koeln.de |

| 17,17-Dimethyl-18-norandrosta-4,13-dien-3-one | D-Ring Alteration | dshs-koeln.de |

Dehydrogenation, the introduction of additional double bonds, is a known metabolic pathway for anabolic steroids. In the case of the similar steroid metandienone, a dehydrogenated metabolite, 17α-methyl-17β-hydroxy-1,4,6-androstatrien-3-one (Δ6-dianabol), has been identified. nih.gov This suggests that enzymes capable of introducing unsaturation into the steroid nucleus are involved in its metabolism. For methyltestosterone, while less prominent than other transformations, the potential for dehydrogenation exists as part of the broader metabolic profile of anabolic steroids.

Phase II metabolism of 17β-hydroxy-17α-methyl-4-androsten-3-one and its phase I metabolites primarily involves conjugation with glucuronic acid. dshs-koeln.de This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes mainly found in the liver. hmdb.canih.gov Glucuronidation attaches a glucuronic acid moiety to hydroxyl groups on the steroid, creating a much more water-soluble glucuronide conjugate. hmdb.ca This increased polarity facilitates the elimination of the metabolites from the body via the kidneys. hmdb.ca

The hydroxyl groups introduced during phase I metabolism, as well as the original 17β-hydroxy group (or its epimerized 17α-hydroxy form) and the reduced 3-hydroxy group, serve as sites for glucuronide conjugation. Many metabolites of methyltestosterone are found in the glucuronide fraction of urine samples. dshs-koeln.de For example, 17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one is detected in the glucuronide fraction after administration of methyltestosterone. dshs-koeln.de The specific UGT isoforms involved in the glucuronidation of methyltestosterone metabolites are part of the UGT1A and UGT2B families, which are known to conjugate androgens and their metabolites. nih.gov

Excretion Kinetics and Metabolite Profiling Studies

Studies on the excretion of 17β-hydroxy-17α-methyl-4-androsten-3-one have focused on identifying metabolites that can be detected for extended periods, which is particularly relevant in the context of anti-doping analysis. The excretion profile is characterized by the rapid appearance of some metabolites and the prolonged presence of others.

Metabolite profiling reveals that while the parent compound is rarely detected in urine, its biotransformation products can be monitored. nih.gov The kinetics of excretion vary significantly between different metabolites. Short-term metabolites are typically those that have undergone simple reduction or hydroxylation, while long-term metabolites often involve more complex structural rearrangements, such as those affecting the D-ring. nih.govdshs-koeln.de

For instance, the metabolite 17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one appears to be excreted only for a short period after administration. dshs-koeln.de In contrast, metabolites resulting from D-ring alteration and A-ring reduction, such as 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol, have been investigated as potential long-term markers. nih.gov The identification of these long-term metabolites has significantly extended the window of detection for the administration of 17α-methylated steroids. dshs-koeln.de

The table below outlines the detection window for some key metabolites.

| Metabolite | Detection Window | Reference |

| 17β-Hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one | Short-term | dshs-koeln.de |

| 17α-Hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol | Long-term | nih.gov |

| 17α-Hydroxymethyl-17β-methyl-18-nor-5α-androst-13-en-3α-ol | Long-term | nih.gov |

Structure Activity Relationships Sar and Molecular Design of Androstene Derivatives

Conformational Analysis and Biological Activity Correlation

The 4-androstene structure, which includes a double bond between carbons 4 and 5 in the A-ring, imparts a degree of planarity to the A/B ring junction. acs.org This feature is crucial as it mimics the conformation of natural substrates like androstenedione (B190577), allowing the molecule to be recognized by the enzyme's active site. wikipedia.org Studies have shown that maintaining some planarity in the A and B rings is important for inhibitory activity against aromatase. acs.orgnih.gov The rest of the steroid nucleus typically adopts a rigid chair conformation, which positions substituents in specific spatial orientations. slideshare.netyoutube.com The precise geometry of the D-ring is also critical for binding, as modifications to this ring, such as expanding it to a six-membered lactone, can decrease inhibitory potency. nih.gov This highlights that the entire molecular shape must be complementary to the topology of the enzyme's binding pocket for effective interaction.

Influence of Stereochemistry on Enzymatic Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a defining factor in the biological activity of steroids. The steroid nucleus contains several asymmetric carbon atoms, leading to a large number of possible isomers. slideshare.net However, biological systems exhibit high stereospecificity, meaning that only one stereoisomer will correctly bind to a target enzyme or receptor.

Natural steroids possess a specific trans-fusion between the B/C and C/D rings, which results in a relatively flat molecular structure. slideshare.net This specific arrangement is essential for proper alignment within the enzyme's active site. The spatial requirements for interaction with enzymes like aromatase are very restrictive. nih.gov For 17-Methylene-4-androsten-3-one, the inherent stereochemistry of the androstane (B1237026) core ensures that the C-3 ketone and the C-17 methylene (B1212753) group are presented in the correct orientation to interact with key residues in the active site. Any deviation from this natural stereochemistry would likely lead to a significant loss of biological activity, as the molecule would no longer fit properly into the binding site. slideshare.net

Role of Specific Functional Groups in Binding and Activity

The specific functional groups attached to the androstene core are the primary determinants of a molecule's interaction with an enzyme, dictating both its binding affinity and its mechanism of action. In this compound, each key functional group plays a distinct role.

C-3 Ketone : The ketone group at the C-3 position is a common feature in many bioactive steroids. While some studies suggest it is not absolutely essential for binding to aromatase, it is understood to participate in important interactions, such as hydrogen bonding, with the enzyme's active site. acs.orgnih.gov This interaction helps to anchor the molecule in the correct orientation for subsequent catalytic or inhibitory steps.

C-17 Methylene Group : The substituent at the C-17 position is critical for defining the molecule's specific activity. In the natural substrate androstenedione, this position holds a ketone group. In the potent androgen testosterone (B1683101), it is a hydroxyl group. In this compound, the exocyclic methylene group (=CH2) at C-17 is the key to its function as a mechanism-based irreversible inhibitor of aromatase. This group is designed to be chemically reactive after the enzyme begins its catalytic cycle, leading to the formation of a covalent bond with the enzyme, thereby permanently inactivating it. wikipedia.org This contrasts with a simple methyl group, which would not have the same reactive potential.

Δ4 Double Bond : The double bond between C-4 and C-5 is crucial for creating the planar A-ring conformation necessary for enzyme recognition, as discussed in the conformational analysis. acs.org

The interplay between these groups is essential. The core structure and C-3 ketone ensure the molecule is recognized and binds to the enzyme, while the C-17 methylene group provides the mechanism for irreversible inhibition.

| Compound | C-3 Functional Group | C-17 Functional Group | Primary Biological Role |

|---|---|---|---|

| Androstenedione (Natural Substrate) | Ketone | Ketone | Aromatase Substrate |

| Testosterone | Ketone | Hydroxyl (-OH) | Androgen Receptor Agonist |

| This compound | Ketone | Methylene (=CH2) | Mechanism-Based Aromatase Inhibitor |

Principles for Designing Novel Steroidal Enzyme Modulators

The knowledge gained from structure-activity relationship studies of compounds like this compound provides a clear framework for the rational design of new steroidal enzyme modulators. nih.gov The primary goal is to develop agents with enhanced potency, greater selectivity, and improved pharmacological profiles.

Key principles include:

Scaffold Retention : The core androstane structure is an effective scaffold because it is recognized by steroid-targeting enzymes. wikipedia.org Maintaining this fundamental shape is the starting point for designing new inhibitors that can compete with endogenous substrates.

Bioisosteric Replacement and Functional Group Modification : The C-3 and C-17 positions are prime targets for modification. As seen with the C-17 methylene group, introducing functions that can act as "warheads" for mechanism-based inactivation is a powerful strategy for creating irreversible inhibitors. nih.gov Alternatively, designing groups that form exceptionally stable, non-covalent interactions can produce potent reversible inhibitors.

Exploiting Stereochemistry : The strict stereochemical requirements of enzymes can be used to design highly selective drugs. Synthesizing specific stereoisomers ensures that the drug interacts only with the intended target, minimizing off-target effects. slideshare.net

Transition State Analogs : A sophisticated design principle involves creating molecules that mimic the transition state of the enzymatic reaction. nih.gov Because enzymes bind most tightly to the transition state of the reaction they catalyze, a stable molecule that resembles this high-energy state can be an extremely potent inhibitor. nih.gov

Computational Modeling : Modern drug design often employs computational techniques, such as molecular docking, to predict how a newly designed molecule will bind to an enzyme's active site. This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

By applying these principles, medicinal chemists can systematically alter the androstene framework to develop novel steroidal modulators for a variety of enzymatic targets, moving beyond aromatase to other key enzymes in steroid metabolism and signaling pathways. nih.govnih.gov

Theoretical and Computational Approaches in Steroid Biochemistry

Molecular Modeling of Enzyme-Substrate/Inhibitor Complexes

Molecular modeling is a powerful tool for visualizing and analyzing the interactions between a ligand, such as 17-Methylene-4-androsten-3-one, and its biological target, typically an enzyme or receptor. This computational approach is crucial in drug design and mechanistic enzymology.

Detailed research findings from studies on related steroid-protein complexes, such as those involving the androgen receptor, have elucidated the structural determinants of binding affinity and specificity. For instance, the 17β-hydroxyl group is often essential for a strong interaction with the receptor, while modifications at this position can significantly alter binding. In the case of this compound, the replacement of the hydroxyl group with a methylene (B1212753) group would necessitate a re-evaluation of its binding mode within a target active site.

Molecular docking simulations can predict the preferred orientation of this compound within an enzyme's active site, identifying key amino acid residues involved in the binding. These models can also help rationalize the inhibitory activity of a compound by comparing its binding mode to that of the natural substrate. For example, a study on inhibitors of 17α-hydroxylase/17,20-lyase (P-450(17α)) highlighted the importance of polar interactions and a close mimicry of the substrate plane for potent inhibition.

Table 1: Key Considerations in Molecular Modeling of Steroid-Enzyme Complexes

| Modeling Aspect | Description | Relevance to this compound |

| Binding Affinity Prediction | Calculation of the free energy of binding between the ligand and the protein. | Essential for predicting the potency of its interaction with target enzymes or receptors. |

| Active Site Mapping | Identification of key amino acid residues and functional groups involved in binding. | Understanding the specific interactions that stabilize the complex with the 17-methylene group. |

| Comparative Docking | Comparison of the binding mode of the inhibitor with that of the natural substrate. | Elucidating the mechanism of inhibition, whether competitive, non-competitive, or uncompetitive. |

| Conformational Sampling | Exploring the different possible conformations of the ligand and the protein upon binding. | Determining the most energetically favorable binding pose of the flexible methylene group. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Reaction Mechanisms

To gain a deeper understanding of the chemical transformations that steroids undergo, researchers employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These techniques allow for a detailed examination of bond-breaking and bond-forming events within an enzyme's active site.

A notable application of QM/MM in steroid biochemistry is the study of the Δ1-dehydrogenation of 3-ketosteroids. researchgate.netacs.org This reaction, catalyzed by FAD-dependent dehydrogenases, involves a proton abstraction and a hydride transfer. researchgate.netacs.org QM/MM simulations have been instrumental in elucidating the transition states and reaction energy profiles for such processes. researchgate.net These studies have shown that the energy barriers for substrate activation and hydride transfer can be very close, which has important implications for the interpretation of experimental kinetic data. researchgate.net

For a molecule like this compound, QM/MM studies could be used to investigate its potential metabolism or its mechanism of enzyme inhibition. For example, if it acts as an inhibitor of an enzyme that metabolizes other androgens, QM/MM could model the reaction pathway with the natural substrate and then with this compound to understand the molecular basis of its inhibitory effect.

Kinetic Isotope Effect (KIE) Analysis in Enzymatic Reactions

The Kinetic Isotope Effect (KIE) is a powerful experimental tool for probing the transition state of an enzyme-catalyzed reaction. nih.gov By replacing an atom at a specific position in the substrate with one of its heavier isotopes (e.g., hydrogen with deuterium), scientists can measure changes in the reaction rate. These changes provide detailed information about bond-breaking and bond-forming steps in the rate-determining step of the reaction. nih.gov

In the context of steroid biochemistry, KIE analysis has been used to investigate the mechanism of enzymes like 3-ketosteroid dehydrogenase. researchgate.netacs.org For instance, studies on the Δ1-dehydrogenation of 3-ketosteroids have used deuterium-labeled substrates to probe the C-H bond cleavage steps. acs.org The observed KIE values, in conjunction with computational modeling, have helped to reconcile experimental data with the proposed reaction mechanism. researchgate.netacs.org The magnitude of the KIE can indicate the degree of bond breaking in the transition state and whether a particular step is rate-limiting. researchgate.net

Table 2: Application of KIE in Steroid Enzymology

| KIE Application | Description | Potential Use for this compound |

| Mechanism Elucidation | Distinguishing between different possible reaction pathways. | Determining the mechanism of any potential enzymatic transformation of the methylene group. |

| Transition State Analysis | Providing information about the geometry and bonding of the transition state. | Probing the nature of the transition state in an enzyme active site during its interaction with the compound. |

| Rate-Limiting Step Identification | Determining which step in a multi-step reaction is the slowest. | Identifying the rate-determining step in its potential metabolism or inhibitory action. |

Energy Minimization and Conformational Analysis of Steroid Structures

The three-dimensional shape of a steroid molecule is critical for its biological activity. Energy minimization and conformational analysis are computational techniques used to determine the most stable (lowest energy) conformations of a molecule. mdpi.com

In the case of this compound, conformational analysis would be particularly important for understanding the spatial orientation of the exocyclic methylene group at the C17 position. The flexibility of this group could allow the molecule to adopt different conformations, which may influence its binding to various biological targets. Energy minimization calculations can identify the most probable conformations and provide insights into the energetic cost of adopting other, potentially bioactive, conformations. mdpi.com

Broader Implications and Future Research Directions in Steroid Biochemistry

Advancements in Understanding Steroidogenesis Pathways

Steroidogenesis is the complex process by which steroid hormones are synthesized from cholesterol through a series of enzymatic reactions. The introduction of synthetic steroids into this system can illuminate the function and specificity of key enzymes. 17-Methylene-4-androsten-3-one, by acting as a substrate or modulator for enzymes like 17β-hydroxysteroid dehydrogenases (17β-HSDs) or CYP17A1, can help delineate the structural requirements for enzyme-substrate recognition.

Studying the metabolic fate of this compound can reveal how the C-17 methylene (B1212753) group affects its conversion into other steroid products, thereby providing a clearer picture of the plasticity and limitations of the steroidogenic pathway. For instance, its resistance or susceptibility to enzymatic reduction or oxidation compared to the natural C-17 ketone of androstenedione (B190577) offers clues about the active site topology of the involved enzymes.

Development of Biochemical Probes and Research Tools

The unique structure of this compound makes it a valuable candidate for the development of biochemical probes. The exocyclic double bond of the methylene group provides a reactive handle for chemical modifications, such as the attachment of fluorescent tags, biotin (B1667282) labels, or affinity resins. Such labeled probes are instrumental in a variety of research applications.

Potential Applications as a Research Tool:

Enzyme Active Site Mapping: Covalently binding derivatives of this compound can be used to identify and map the amino acid residues within the active sites of steroid-metabolizing enzymes.

Receptor Ligand Studies: Fluorescently tagged versions could enable visualization of androgen receptor (AR) distribution and trafficking within cells, providing insights into receptor dynamics.

Affinity Chromatography: Immobilizing the steroid on a solid support can be used to purify steroid-binding proteins, such as receptors and enzymes, from complex biological mixtures.

The table below summarizes the potential utility of this compound as a foundational structure for research tools.

| Research Tool Application | Potential Modification | Information Gained |

| Enzyme Activity Assays | Fluorogenic or chromogenic tags | Real-time kinetics of steroidogenic enzymes |

| Receptor Binding Studies | Radiolabeling (e.g., with ³H or ¹⁴C) | Androgen receptor binding affinity and specificity |

| Protein Purification | Immobilization on affinity matrix | Isolation of novel steroid-binding proteins |

| Cellular Imaging | Attachment of fluorescent dyes | Subcellular localization of steroid receptors |

Exploration of Steroidal Enzyme Modulators for Investigational Use

The modification at the C-17 position is a key strategy in designing inhibitors of steroidogenic enzymes. The methylene group in this compound can influence its binding to enzyme active sites, potentially leading to inhibitory activity. For example, it could act as a competitive inhibitor for enzymes that normally process androstenedione, such as 17β-HSD. mdpi.com

Furthermore, some steroid modifications can lead to mechanism-based inactivation, where the molecule is converted by the enzyme into a reactive intermediate that permanently disables it. Investigating whether this compound can act as a mechanism-based inactivator for enzymes like aromatase or 5α-reductase is a critical area of research. researchgate.net Such compounds are invaluable for studying the physiological roles of these enzymes in a highly specific manner.

The table below outlines key enzymes in steroid metabolism that could be targeted for modulation by this compound for investigational purposes.

| Target Enzyme | Normal Function | Potential Modulatory Effect | Research Implication |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Interconversion of 17-keto and 17-hydroxy steroids | Competitive Inhibition | Elucidating the role of specific 17β-HSD isoforms in androgen synthesis |

| Aromatase (CYP19A1) | Converts androgens to estrogens | Inhibition | Studying the localized effects of estrogen deprivation |

| 5α-Reductases (SRD5A) | Converts testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT) | Inhibition | Investigating the specific roles of testosterone versus DHT in androgen signaling |

Emerging Methodologies in Steroid Science and Biological Systems Research

The study of novel steroids like this compound benefits from and drives the development of advanced analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the compound and its metabolites in complex biological systems.

Mass Spectrometry: Tandem MS (MS/MS) can be used to develop highly sensitive and specific assays to quantify this compound and its metabolic products in cells and tissues. This allows for detailed pharmacokinetic and metabolic profiling.

NMR Spectroscopy: Advanced NMR techniques can elucidate the three-dimensional structure of the steroid and its complexes with proteins, providing atomic-level insights into the molecular basis of its biological activity.

Computational Modeling: In silico docking simulations can predict the binding orientation and affinity of this compound to various steroid receptors and enzymes, guiding experimental work and aiding in the interpretation of results.

These emerging methodologies, when applied to the study of this compound, can provide a comprehensive understanding of its behavior in biological systems, from molecular interactions to physiological outcomes. This knowledge contributes to the broader goal of designing new molecules with precisely tailored activities for use as research tools or therapeutic leads.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying 17-Methylene-4-androsten-3-one in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for separation, coupled with mass spectrometry (MS) for quantification. For urine samples, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is validated for specificity and sensitivity. Ensure calibration with certified reference standards (≥95% purity) and include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How is this compound synthesized, and what are critical intermediates in its preparation?

- Methodology : A multi-step synthesis involves functionalization at C17 via alkylation or hydroxylation. Key intermediates include 17β-hydroxy derivatives and methyl-substituted androstane precursors. For example, oxidation of 17β-(N,N-diethylcarbamoyl)-4-androstene-3-one with NaIO4/KMnO4 yields intermediates for cyclization. Reaction conditions (e.g., reflux in toluene with oxalyl chloride) must be optimized to avoid side products .

Q. What structural characterization methods are essential for confirming the identity of this compound derivatives?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming stereochemistry (e.g., 5α/5β configurations). Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at C3). High-resolution MS (HRMS) validates molecular formulas. Cross-reference data with literature values for known analogs (e.g., fluoxymesterone, bolasterone) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ in vitro vs. in vivo models, and what methodological challenges arise?

- Methodology : In vitro hepatic microsome assays identify primary metabolites (e.g., hydroxylation at C6 or C16), while in vivo studies (rodent models) reveal tissue-specific glucuronidation. Use isotopically labeled compounds to track metabolic fate. Challenges include interspecies variability in cytochrome P450 enzymes and artifact formation during sample preparation .

Q. What experimental strategies resolve contradictions in reported binding affinities of this compound for androgen receptors (AR)?

- Methodology : Standardize assay conditions (e.g., AR isoform, ligand concentration ranges). Compare radiolabeled vs. fluorescence polarization binding assays to assess methodological biases. Include positive controls (e.g., methyltestosterone) and validate results with AR knockout models. Contradictions may arise from differential coactivator recruitment or allosteric modulation .

Q. How can computational modeling guide the design of this compound analogs with reduced hepatotoxicity?

- Methodology : Perform molecular docking to predict interactions with hepatic enzymes (e.g., CYP3A4). Use quantitative structure-activity relationship (QSAR) models to correlate structural features (e.g., C17 methyl substitution) with toxicity endpoints (e.g., ALT elevation). Validate predictions in primary hepatocyte cultures .

Q. What are the regulatory considerations for handling this compound in preclinical research?

- Methodology : Classified under USDEA Schedule III and CDSA regulations, requiring secure storage and usage logs. Obtain institutional approvals for in vivo studies. For international collaboration, adhere to the Controlled Drugs and Substances Act (Canada) and EU Directive 2001/83/EC. Document purity certifications (e.g., ≥98%) for legal compliance .

Q. How do structural modifications at C2 or C4 affect the anabolic-androgenic activity ratio of this compound analogs?

- Methodology : Synthesize analogs with C2 hydroxymethylene or C4 methyl groups. Evaluate anabolic activity via levator ani muscle assays in rodents and androgenic activity via ventral prostate weight. Compare results to structure-activity databases (e.g., fluoxymesterone vs. methyltestosterone) to identify steric or electronic determinants .

Methodological Best Practices

- Reference Standards : Use certified materials (e.g., Sigma-Aldrich’s analytical standards) with documented purity (≥95%) and storage conditions (e.g., desiccated, -20°C) to ensure reproducibility .

- Data Validation : Cross-validate chromatographic results with orthogonal methods (e.g., GC-MS vs. LC-MS) and include blank matrix controls to rule out contamination .

- Ethical Compliance : Adhere to institutional animal care protocols (IACUC) and declare conflicts of interest when publishing studies on controlled substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。